molecular formula C17H14N4OS B14864456 5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole

5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole

Cat. No.: B14864456
M. Wt: 322.4 g/mol
InChI Key: OMDGVMCVGLXLFX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique structure that combines imidazo[2,1-b][1,3]thiazole and pyrazole moieties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the 3-methoxyphenyl group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.

    Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Final assembly: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole and pyrazole moieties through a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise as a kinase inhibitor and a modulator of signaling pathways involved in disease.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.

Uniqueness

5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole is unique due to its combination of the imidazo[2,1-b][1,3]thiazole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug design and development.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H14N4OS/c1-22-14-4-2-3-12(11-14)16-15(6-5-13-7-8-18-20-13)21-9-10-23-17(21)19-16/h2-11H,1H3,(H,18,20)/b6-5+

InChI Key

OMDGVMCVGLXLFX-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)/C=C/C4=CC=NN4

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)C=CC4=CC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.